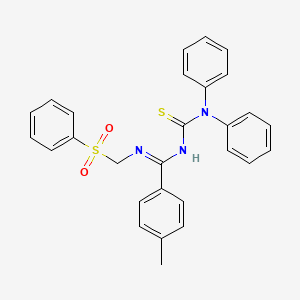![molecular formula C25H23N3O2S B11681809 (5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)
(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[1-(3,5-diméthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-phényl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione est un composé organique complexe avec une structure unique qui combine des éléments de pyrrole, de phényl et de thioxodihydropyrimidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5E)-5-{[1-(3,5-diméthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-phényl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione implique généralement des réactions organiques en plusieurs étapesLes réactifs couramment utilisés dans ces réactions comprennent les halogénures d'aryle, les catalyseurs de cuivre et les systèmes catalytiques au palladium .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Des techniques telles que la synthèse en flux continu et l'utilisation de systèmes catalytiques avancés peuvent améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-{[1-(3,5-diméthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-phényl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des catalyseurs comme le palladium sur carbone. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
(5E)-5-{[1-(3,5-diméthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-phényl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Enquête sur son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-{[1-(3,5-diméthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-phényl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et déclenchant une cascade d'événements biochimiques. Ces interactions peuvent affecter diverses voies cellulaires, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate
- Acétoacétate d'éthyle
Unicité
(5E)-5-{[1-(3,5-diméthylphényl)-2,5-diméthyl-1H-pyrrol-3-yl]méthylidène}-1-phényl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione se démarque par sa combinaison unique d'éléments structurels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C25H23N3O2S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(5E)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H23N3O2S/c1-15-10-16(2)12-21(11-15)27-17(3)13-19(18(27)4)14-22-23(29)26-25(31)28(24(22)30)20-8-6-5-7-9-20/h5-14H,1-4H3,(H,26,29,31)/b22-14+ |
Clé InChI |
AMYYJCCJFZTTRB-HYARGMPZSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanone](/img/structure/B11681733.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11681739.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B11681741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11681748.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681754.png)
![3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11681756.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide](/img/structure/B11681762.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![(2E)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11681775.png)
![4-(2,4-dichlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11681783.png)
![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
